N-{2-[(4-nitrophenyl)amino]ethyl}-4-(propan-2-yloxy)benzamide
Overview
Description
N-{2-[(4-nitrophenyl)amino]ethyl}-4-(propan-2-yloxy)benzamide is an organic compound with a complex structure that includes an isopropoxy group, a nitrophenyl group, and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-nitrophenyl)amino]ethyl}-4-(propan-2-yloxy)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the reaction of 4-nitroaniline with 2-bromoethylamine under basic conditions to form the intermediate 2-[(4-nitrophenyl)amino]ethylamine. This intermediate is then reacted with 4-isopropoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-nitrophenyl)amino]ethyl}-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The isopropoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropoxy group, to form corresponding ketones or aldehydes.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Nucleophiles: Alkoxides, amines.
Major Products
Reduction: 4-isopropoxy-N-{2-[(4-aminophenyl)amino]ethyl}benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Corresponding ketones or aldehydes.
Scientific Research Applications
N-{2-[(4-nitrophenyl)amino]ethyl}-4-(propan-2-yloxy)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{2-[(4-nitrophenyl)amino]ethyl}-4-(propan-2-yloxy)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the benzamide core can form hydrogen bonds with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
4-isopropoxy-N-{2-[(4-aminophenyl)amino]ethyl}benzamide: Similar structure but with an amino group instead of a nitro group.
4-methoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide: Similar structure but with a methoxy group instead of an isopropoxy group.
Uniqueness
N-{2-[(4-nitrophenyl)amino]ethyl}-4-(propan-2-yloxy)benzamide is unique due to the presence of both the isopropoxy and nitrophenyl groups, which confer specific chemical properties and reactivity. These functional groups can influence the compound’s solubility, stability, and interaction with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(4-nitroanilino)ethyl]-4-propan-2-yloxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-13(2)25-17-9-3-14(4-10-17)18(22)20-12-11-19-15-5-7-16(8-6-15)21(23)24/h3-10,13,19H,11-12H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCIYKPVSCCKAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCCNC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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